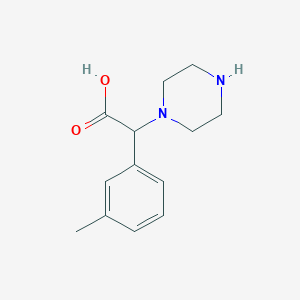

2-(Piperazin-1-yl)-2-(m-tolyl)acetic acid

Description

Contextual Overview of Substituted Acetic Acid Derivatives in Chemical Research

Substituted acetic acid derivatives are a class of organic compounds that serve as fundamental building blocks in a wide array of chemical applications. youtube.com Acetic acid, with its simple yet versatile structure, can be modified by replacing one or more of the hydrogen atoms on the methyl group or the hydroxyl group of the carboxyl function. youtube.com These modifications give rise to a vast family of derivatives, including esters, amides, and acyl chlorides, each with distinct chemical properties and uses. youtube.com

In the realm of scientific research, these derivatives are particularly crucial. For instance, they are instrumental in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The introduction of different substituent groups can profoundly influence the molecule's reactivity, polarity, and biological activity. For example, the synthesis of indole-3-acetic acid derivatives, which are important plant hormones, highlights the utility of substituted acetic acids in creating biologically active compounds. acs.org Furthermore, acetic acid itself is used as a solvent in the production of materials like poly(3-hydroxybutyrate)-based gels for biomedical applications, demonstrating its versatility beyond a simple building block. mdpi.com

The following table provides an overview of some common acetic acid derivatives and their principal applications in research:

| Derivative Type | General Structure | Key Applications in Research |

| Esters | R-COOR' | Solvents, synthesis of flavor and fragrance compounds, intermediates in pharmaceutical synthesis. |

| Amides | R-CONR'R'' | Building blocks for polymers, synthesis of biologically active compounds, intermediates in drug discovery. |

| Acyl Halides | R-COX | Highly reactive intermediates for the synthesis of esters, amides, and other acyl compounds. |

| Anhydrides | (R-CO)₂O | Acylating agents in organic synthesis, particularly for the production of esters and amides. |

Significance of Piperazine (B1678402) and Tolyl Moieties in Synthetic Chemistry Scaffolds

The molecular architecture of "2-(Piperazin-1-yl)-2-(m-tolyl)acetic acid" features two key structural components: a piperazine ring and a meta-tolyl group. Both of these moieties are considered "privileged scaffolds" in medicinal chemistry and synthetic organic chemistry due to their frequent appearance in biologically active compounds and their favorable physicochemical properties.

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions. nih.gov This structure imparts several desirable characteristics to a molecule. The nitrogen atoms can act as hydrogen bond acceptors and can be protonated at physiological pH, which can enhance aqueous solubility and bioavailability of drug candidates. nih.govnih.gov The piperazine scaffold is found in a wide range of approved drugs with diverse therapeutic applications, including anticancer, antibacterial, and antidepressant agents. researchgate.netacs.org Its rigid, chair-like conformation can also provide a defined spatial orientation for other functional groups, which is crucial for specific interactions with biological targets. nih.gov

The tolyl group is an aromatic hydrocarbon moiety derived from toluene (B28343). wikipedia.org It consists of a benzene (B151609) ring substituted with a methyl group. Depending on the relative position of the methyl group and the point of attachment to the rest of the molecule, it can exist as ortho-, meta-, or para-isomers. wikipedia.org The tolyl group is generally considered nonpolar and hydrophobic. wikipedia.org In drug design, the tolyl group can be involved in van der Waals interactions and can fill hydrophobic pockets in protein binding sites. The methyl group can also be a site for metabolic modification, which can influence the pharmacokinetic profile of a compound. The tolyl moiety has been incorporated into various molecular frameworks to optimize their biological activity, as seen in the development of inhibitors for enzymes like p38 MAP kinase. nih.gov

The combination of these two scaffolds within a single molecule, as in the case of "this compound," suggests a compound with a blend of hydrophilic (piperazine) and hydrophobic (tolyl) characteristics, a common strategy in the design of molecules with potential biological activity.

Academic Research Trajectories Pertaining to Complex Amine-Carboxylic Acid Architectures

The coupling of amines and carboxylic acids to form amide bonds is one of the most fundamental and widely used reactions in organic chemistry, particularly in the synthesis of peptides and pharmaceuticals. nih.gov However, recent research has focused on exploring alternative ways to connect these two functional groups, leading to the creation of more diverse and complex molecular architectures. nih.govnih.gov

Researchers are investigating novel catalytic systems and reaction conditions to achieve these transformations more efficiently and with greater control over the final product's properties. nih.gov For example, computational studies are being used to map out the vast chemical space of possible amine-acid coupling reactions, which could lead to the discovery of new reactions and products with unique physicochemical properties. nih.gov

Furthermore, the development of synthetic routes to complex molecules containing both amine and carboxylic acid functionalities, or their derivatives, is an active area of research. For instance, methods for the synthesis of substituted piperazine-2-acetic acid esters have been developed, highlighting the interest in creating chiral molecules with defined stereochemistry. nih.gov The self-assembly of molecules containing carboxylic acid groups is also being studied to understand how these molecules interact and form larger, ordered structures. researchgate.net

The exploration of these complex architectures is driven by the desire to access new chemical space and to develop molecules with novel functions, from new therapeutic agents to advanced materials. The hypothetical structure of "this compound" embodies this trend, representing a confluence of important structural motifs within a complex amine-carboxylic acid framework.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H18N2O2 |

|---|---|

Molecular Weight |

234.29 g/mol |

IUPAC Name |

2-(3-methylphenyl)-2-piperazin-1-ylacetic acid |

InChI |

InChI=1S/C13H18N2O2/c1-10-3-2-4-11(9-10)12(13(16)17)15-7-5-14-6-8-15/h2-4,9,12,14H,5-8H2,1H3,(H,16,17) |

InChI Key |

ISEGSJJRMOQSAF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C(C(=O)O)N2CCNCC2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Piperazin 1 Yl 2 M Tolyl Acetic Acid

Comprehensive Retrosynthetic Analysis

A thorough retrosynthetic analysis is fundamental to designing a viable and efficient synthesis. For 2-(Piperazin-1-yl)-2-(m-tolyl)acetic acid, the analysis focuses on strategically disconnecting the molecule to identify readily available and reactive precursors.

Strategic Disconnections and Identification of Key Precursors

Two primary disconnection strategies are proposed for the target molecule. These approaches are based on the formation of key carbon-nitrogen (C-N) or carbon-carbon (C-C) bonds.

Strategy A: C-N Bond Disconnection: This approach involves the disconnection of the bond between the piperazine (B1678402) ring and the α-carbon of the acetic acid moiety. This retrosynthetic step suggests a nucleophilic substitution pathway, where piperazine acts as the nucleophile. The key precursors identified through this strategy are piperazine and a suitable derivative of 2-halo-2-(m-tolyl)acetic acid (e.g., ethyl 2-bromo-2-(m-tolyl)acetate). This is a classical and straightforward approach to forming the piperazine-substituted acetic acid core.

Strategy B: C-C Bond Disconnection: An alternative and more contemporary approach involves the disconnection of the bond between the α-carbon and the m-tolyl group. nih.govacs.orgsci-hub.stnih.gov This strategy points towards an α-arylation of a piperazine-containing acetic acid precursor. The key precursors for this route would be an N-protected 2-(piperazin-1-yl)acetic acid derivative and an activated m-tolyl species, such as m-tolyl bromide or m-tolylboronic acid . This pathway aligns with modern transition-metal-catalyzed cross-coupling reactions.

A third, more convergent approach could involve a multi-component reaction, assembling the core structure from simpler building blocks like m-tolualdehyde , piperazine , and a cyanide source in a Strecker-type reaction, followed by hydrolysis.

The key precursors for these synthetic strategies are outlined in the table below.

| Precursor Name | Chemical Structure | Role in Synthesis |

| Piperazine |  | Nucleophile / Nitrogen source |

| Ethyl 2-bromo-2-(m-tolyl)acetate |  | Electrophilic acetic acid synthon |

| m-Tolyl bromide |  | Aryl source for cross-coupling |

| N-Boc-piperazine |  | Protected piperazine for selective functionalization |

| Ethyl 2-(piperazin-1-yl)acetate |  | Precursor for α-arylation |

| m-Tolualdehyde |  | Carbonyl source for multi-component reactions |

Feasibility Assessment of Different Synthetic Pathways

Each proposed pathway presents distinct advantages and challenges.

Pathway A (Nucleophilic Substitution): This route is conceptually simple. However, the synthesis of the requisite ethyl 2-bromo-2-(m-tolyl)acetate can be challenging. Furthermore, the reaction of this substrate with piperazine could lead to the formation of byproducts due to the presence of two nucleophilic nitrogen atoms in piperazine, necessitating the use of a large excess of piperazine or a mono-protected derivative like N-Boc-piperazine to ensure monosubstitution.

Pathway B (α-Arylation): This modern catalytic approach offers higher modularity and efficiency. nih.govacs.orgorganic-chemistry.org The use of a palladium-catalyzed cross-coupling reaction could provide the target compound in high yield under relatively mild conditions. A key challenge lies in the potential for the catalyst to interact with the unprotected nitrogen of the piperazine ring, which might require a protecting group strategy. However, recent advances in ligand design have enabled couplings with substrates bearing free N-H bonds.

Multi-component Pathway: This strategy is highly convergent and atom-economical. A one-pot reaction combining m-tolualdehyde, piperazine, and a cyanide source to form an α-aminonitrile intermediate, which can then be hydrolyzed to the desired carboxylic acid, is an attractive option. acs.orgrsc.orgrsc.org The feasibility of this route depends on controlling the reactivity of the intermediates and optimizing the reaction conditions for both the aminonitrile formation and its subsequent hydrolysis.

Development of Novel and Efficient Synthetic Routes

Building upon the retrosynthetic analysis, novel and efficient forward synthetic routes can be designed. These routes prioritize efficiency, selectivity, and sustainability.

One-Pot and Cascade Reaction Strategies

A one-pot synthesis based on the Strecker reaction is a highly efficient strategy. This process would involve the reaction of m-tolualdehyde with piperazine to form an in-situ aminal, which then reacts with a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN), to yield 2-(piperazin-1-yl)-2-(m-tolyl)acetonitrile. Subsequent acidic or basic hydrolysis in the same reaction vessel would furnish the final product, this compound. This approach minimizes waste by reducing the number of workup and purification steps.

Catalytic Approaches in the Synthesis of this compound

A catalytic route focusing on the α-arylation of a piperazine-substituted acetic acid ester is a powerful alternative. nih.gov This method would likely employ a palladium catalyst with a specialized ligand to facilitate the coupling.

A proposed catalytic cycle would begin with the oxidative addition of m-tolyl bromide to a Pd(0) complex. The resulting Pd(II) species would then coordinate to the enolate of a protected piperazine acetic acid ester, generated in situ by a suitable base. Reductive elimination would then yield the α-arylated product and regenerate the Pd(0) catalyst. The choice of ligand is critical to promote the desired reactivity and prevent catalyst deactivation.

A proposed multi-step synthesis is detailed in the table below:

| Step | Reaction | Reagents and Conditions | Hypothetical Yield |

| 1 | Protection of Piperazine | Piperazine, Boc-anhydride, Dichloromethane (B109758), 0°C to rt | 98% |

| 2 | Alkylation | N-Boc-piperazine, Ethyl bromoacetate, K₂CO₃, Acetonitrile (B52724), reflux | 90% |

| 3 | α-Arylation | Product from Step 2, m-tolyl bromide, Pd(OAc)₂, SPhos, NaOtBu, Toluene (B28343), 100°C | 85% |

| 4 | Hydrolysis and Deprotection | Product from Step 3, 6M HCl (aq), reflux | 92% |

Sustainable Chemistry Principles in Synthesis Design

The principles of green chemistry are crucial in modern synthetic planning to minimize environmental impact. nih.govnumberanalytics.combenthamscience.com

Atom Economy: The one-pot Strecker-type reaction exhibits superior atom economy compared to the multi-step linear syntheses, as most atoms from the reactants are incorporated into the final product.

Catalysis: The proposed palladium-catalyzed α-arylation is inherently more sustainable than a stoichiometric equivalent, as the catalyst is used in small amounts and can, in principle, be recycled. organic-chemistry.org

Solvent Selection: Efforts should be made to replace hazardous solvents like dichloromethane and toluene with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), ethanol, or even water where possible. frontiersin.org

Energy Efficiency: The use of microwave-assisted synthesis could significantly shorten reaction times for steps like the alkylation and the palladium-catalyzed arylation, thereby reducing energy consumption. nih.govrasayanjournal.co.innih.gov

Stereoselective Synthesis of this compound Enantiomers

The creation of the chiral center in this compound can be achieved through several stereoselective strategies. These methods aim to produce one enantiomer in excess over the other, a critical step for the development of chiral drugs.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. wikipedia.orgsigmaaldrich.com After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. For the synthesis of α-aryl-α-amino acids and their derivatives, chiral auxiliaries derived from amino alcohols are commonly employed. wikipedia.org

One plausible approach for the synthesis of this compound would involve the use of a chiral oxazolidinone auxiliary, such as one derived from (R)-phenylglycinol. rsc.org The synthesis could proceed as follows:

Acylation: The chiral oxazolidinone is first acylated with an appropriate acyl chloride to form an N-acyloxazolidinone.

Enolate Formation and Alkylation: The N-acyloxazolidinone is then treated with a strong base to form a chiral enolate. This enolate can then react with a suitable electrophile. However, direct alkylation to introduce the piperazine moiety can be challenging. A more common strategy involves the asymmetric synthesis of an α-aryl acetic acid derivative, followed by the introduction of the piperazine ring.

Auxiliary Cleavage: The final step involves the cleavage of the chiral auxiliary, typically by hydrolysis, to yield the desired enantiomerically enriched carboxylic acid.

Table 1: Examples of Chiral Auxiliaries Used in Asymmetric Synthesis

| Chiral Auxiliary | Typical Application | Reference |

| Evans' Oxazolidinones | Asymmetric aldol (B89426) reactions and alkylations | wikipedia.org |

| (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide | Synthesis of optically active α-amino acids | tcichemicals.com |

| Camphorsultam | Asymmetric Diels-Alder and aldol reactions | wikipedia.org |

| (R)-Phenylglycinol | Asymmetric synthesis of 2-methyl piperazine | rsc.org |

Asymmetric Catalysis for Piperazine-Substituted Chiral Centers

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, where a small amount of a chiral catalyst can generate large quantities of a chiral product. mdpi.com For the synthesis of chiral piperazine derivatives, transition metal catalysis, particularly with palladium, has shown significant promise. nih.govnih.gov

A potential catalytic route to an intermediate for this compound is the asymmetric allylic alkylation of a protected piperazin-2-one. nih.gov This method allows for the enantioselective synthesis of α-tertiary piperazin-2-ones, which can then be further functionalized.

Another relevant approach is the asymmetric synthesis of 2-arylpiperazines starting from phenacyl bromides. This involves a Corey-Bakshi-Shibata (CBS) reduction to establish the chiral center. researchgate.netnih.gov

While these methods have been applied to related structures, their direct application to the synthesis of this compound would require significant adaptation and optimization. The challenge lies in the direct introduction of the m-tolyl and piperazinyl groups at the same carbon center in a stereocontrolled manner.

Table 2: Examples of Asymmetric Catalytic Reactions for Piperazine Derivatives

| Reaction Type | Catalyst System | Product Type | Reference |

| Asymmetric Allylic Alkylation | Pd2(pmdba)3 / PHOX ligands | α-Tertiary piperazin-2-ones | nih.gov |

| Asymmetric Hydrogenation | Ir- or Pd-based catalysts | Chiral piperazin-2-ones | nih.gov |

| Asymmetric Synthesis | CBS Reduction | 2-Arylpiperazines | researchgate.netnih.gov |

| One-Pot Asymmetric Synthesis | Chiral Phosphoric Acid | C3-Substituted Morpholin-2-ones | nih.gov |

Resolution Techniques for Racemic Mixtures

When a stereoselective synthesis is not feasible or provides low enantiomeric excess, the resolution of a racemic mixture is a viable alternative. This involves separating the two enantiomers of the target compound. A common method is the formation of diastereomeric salts. nih.gov

For a carboxylic acid like this compound, a chiral amine can be used as a resolving agent. The process generally involves:

Salt Formation: The racemic acid is treated with an enantiomerically pure chiral amine (the resolving agent) to form a pair of diastereomeric salts.

Separation: Due to their different physical properties, these diastereomeric salts can often be separated by fractional crystallization.

Liberation of Enantiomers: The separated diastereomeric salts are then treated with an acid or base to liberate the individual enantiomers of the carboxylic acid and the resolving agent.

The choice of resolving agent and solvent system is crucial for successful separation and is often determined empirically.

Table 3: Common Chiral Resolving Agents for Acids

| Resolving Agent | Type | Reference |

| (S)-Phenylethylamine | Chiral Amine | nih.gov |

| Brucine | Chiral Alkaloid | General Knowledge |

| Cinchonidine | Chiral Alkaloid | General Knowledge |

| Quinine | Chiral Alkaloid | General Knowledge |

Optimization of Reaction Conditions and Process Intensification

The successful laboratory synthesis of a chiral compound is the first step. For practical applications, the process must be optimized for yield, purity, and scalability.

Parameter Screening for Yield and Chemical Purity

The optimization of a synthetic reaction involves systematically varying key parameters to find the conditions that provide the best outcome. For the synthesis of this compound, this would involve screening:

Solvents: The polarity and nature of the solvent can significantly impact reaction rates and selectivity.

Temperature: Reaction temperature affects both kinetics and thermodynamics, influencing yield and the formation of byproducts.

Catalyst/Reagent Loading: The amount of catalyst or key reagents can be optimized to maximize efficiency and minimize cost.

Reaction Time: Monitoring the reaction progress over time helps to determine the optimal duration to achieve high conversion without significant product degradation.

Design of Experiments (DoE) is a powerful statistical tool that can be used to efficiently screen multiple parameters simultaneously and identify optimal conditions.

Scale-Up Considerations for Laboratory Synthesis

Scaling up a chemical synthesis from the laboratory to a larger scale presents several challenges. researchgate.netresearchgate.net For the synthesis of this compound, key considerations would include:

Heat Transfer: Exothermic or endothermic reactions that are easily managed in small flasks can become problematic on a larger scale. Efficient heat transfer is critical for maintaining temperature control.

Mass Transfer: In heterogeneous reactions (e.g., involving a solid catalyst or reagent), efficient mixing is crucial to ensure all reactants come into contact.

Safety: A thorough safety assessment is required to identify and mitigate potential hazards associated with the reagents, intermediates, and reaction conditions on a larger scale.

Equipment: The choice of reactor and other equipment must be appropriate for the scale and specific requirements of the reaction.

The use of flow chemistry, where reactants are continuously pumped through a reactor, can offer advantages for scale-up, including better temperature control and improved safety. nih.gov

In-Depth Analysis of this compound Remains Elusive Due to Lack of Publicly Available Research Data

A comprehensive review of scientific literature and chemical databases has revealed a significant gap in the publicly available research on the chemical compound this compound. Despite extensive searches for detailed experimental data, no specific studies providing an in-depth elucidation of its molecular structure and conformational dynamics were found.

The inquiry sought to construct a detailed scientific article based on a specific outline, which required in-depth information from advanced spectroscopic and analytical techniques. These included multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy for structural assignment, such as NOESY and ROESY for stereochemical analysis and Diffusion-Ordered Spectroscopy (DOSY) for studying molecular aggregation. Additionally, the planned article was to include data from High-Resolution Mass Spectrometry (HRMS) for elemental composition verification, vibrational spectroscopy (FT-IR and Raman) for analyzing functional group interactions and hydrogen bonding, and solid-state structural analysis via X-ray crystallography.

However, the search for primary research articles, spectroscopic databases, and chemical vendor information containing these specific experimental details for this compound proved unsuccessful. While information on related compounds, such as various piperazine derivatives and isomers of tolylacetic acid, is available, this information cannot be extrapolated to the specific structure of this compound without introducing scientific inaccuracies.

The synthesis and characterization of novel chemical entities are fundamental to chemical research, and the absence of published data for this particular compound suggests that it may not have been synthesized or that the relevant research has not been made public.

Consequently, it is not possible to generate the requested scientifically accurate article with detailed research findings, data tables, and in-depth analysis for each specified subsection. The creation of such an article would necessitate the fabrication of data, which would be misleading and scientifically unsound.

Further research and publication by the scientific community would be required to provide the necessary data to fulfill such a detailed analytical request for this compound.

Elucidation of Molecular Structure and Conformational Dynamics of 2 Piperazin 1 Yl 2 M Tolyl Acetic Acid

Solid-State Structural Analysis via X-ray Crystallography

Analysis of Intermolecular Interactions and Crystal Packing Motifs

The arrangement of molecules in a crystal lattice is governed by a network of intermolecular interactions. These non-covalent forces, such as hydrogen bonds, van der Waals forces, and π-π stacking interactions, dictate the crystal's stability and physical properties.

Without a determined crystal structure, a definitive analysis of the intermolecular interactions and packing motifs for 2-(Piperazin-1-yl)-2-(m-tolyl)acetic acid is not possible. However, based on its chemical structure, one can anticipate the presence of key interactions. The carboxylic acid group is a potent hydrogen bond donor and acceptor, likely forming strong O-H···N or O-H···O hydrogen bonds. The piperazine (B1678402) ring, with its two nitrogen atoms, can also participate in hydrogen bonding. Furthermore, the aromatic m-tolyl group could engage in π-π stacking or C-H···π interactions with neighboring molecules. The interplay of these interactions would lead to the formation of specific three-dimensional packing motifs.

Polymorphism and Pseudopolymorphism Studies

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties, including solubility, melting point, and stability. Pseudopolymorphism refers to the formation of solvates or hydrates, where solvent molecules are incorporated into the crystal lattice.

There are no published studies on the polymorphism or pseudopolymorphism of this compound found in the scientific literature. An investigation into these phenomena would typically involve crystallizing the compound under various conditions (e.g., different solvents, temperatures, and saturation levels) and analyzing the resulting solid forms using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA).

Chiroptical Spectroscopy for Absolute Configuration Determination

As this compound possesses a chiral center at the carbon atom bearing the piperazine, m-tolyl, and carboxylic acid groups, it can exist as a pair of enantiomers. Chiroptical spectroscopy techniques are essential for determining the absolute configuration (R or S) of a chiral molecule.

Circular Dichroism (CD) Spectroscopy Analysis

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum provides information about the stereochemical features of the molecule, particularly in the vicinity of chromophores.

No experimental Circular Dichroism data for this compound has been found in the public domain. A theoretical CD spectrum could be calculated using quantum chemical methods if the absolute configuration was known or assumed. The m-tolyl group and the carboxyl group are the primary chromophores in this molecule. The sign and intensity of the Cotton effects in the CD spectrum would be indicative of the spatial arrangement of these groups around the chiral center.

Hypothetical CD Data Table:

This table illustrates the type of data that would be obtained from a CD analysis.

| Wavelength (nm) | Δε (M⁻¹cm⁻¹) | Transition |

| λ₁ | Value | π → π* (aromatic) |

| λ₂ | Value | n → π* (carbonyl) |

Note: The values in this table are hypothetical and for illustrative purposes only.

Optical Rotatory Dispersion (ORD) Measurements

Optical Rotatory Dispersion (ORD) is the phenomenon where the optical rotation of a chiral substance varies with the wavelength of light. nih.gov An ORD curve, a plot of specific rotation versus wavelength, can be used to determine the absolute configuration of a molecule, especially when correlated with known compounds or theoretical models. nih.gov

Specific optical rotatory dispersion data for this compound is not available in the published literature. An ORD measurement would provide the specific rotation at various wavelengths, and the shape of the ORD curve, particularly the presence and sign of Cotton effects, would be characteristic of one enantiomer over the other.

Hypothetical ORD Data Table:

The following table is a representation of the data that would be collected in an ORD experiment.

| Wavelength (nm) | Specific Rotation [α] (degrees) |

| 589 (Na D-line) | Value |

| 578 | Value |

| 546 | Value |

| 436 | Value |

| 365 | Value |

Note: The values in this table are hypothetical and for illustrative purposes only.

Computational Chemistry and Theoretical Investigations of 2 Piperazin 1 Yl 2 M Tolyl Acetic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed picture of the electron distribution and energy levels, which are crucial for predicting chemical reactivity and spectroscopic behavior.

Density Functional Theory (DFT) for Molecular Orbitals and Charge Distribution

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 2-(Piperazin-1-yl)-2-(m-tolyl)acetic acid, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-31G*, would reveal the distribution of electron density and the nature of the molecular orbitals.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. In this compound, the HOMO is expected to be localized primarily on the electron-rich piperazine (B1678402) ring and the tolyl group, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be centered around the carboxylic acid group, suggesting this region is susceptible to nucleophilic attack.

The calculated charge distribution would likely show a significant negative charge on the oxygen atoms of the carboxylic acid and a partial positive charge on the hydrogen atom of the hydroxyl group, as well as on the carbon atoms of the carbonyl group and the tolyl ring. The nitrogen atoms of the piperazine ring would also carry a partial negative charge. This charge distribution is critical in understanding intermolecular interactions, such as hydrogen bonding.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Theoretical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computed structure.

NMR Spectroscopy: Theoretical calculations of ¹H and ¹³C NMR chemical shifts are invaluable for structural elucidation. For this compound, predicted chemical shifts would aid in assigning the signals observed in experimental spectra to specific protons and carbon atoms in the molecule. For instance, the protons of the tolyl methyl group would be expected to have a characteristic chemical shift, as would the protons on the piperazine ring and the alpha-proton adjacent to the carboxylic acid.

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Theoretical IR spectra, obtained from frequency calculations, can help in the assignment of experimental IR bands. Key predicted vibrational frequencies for this molecule would include the O-H stretching of the carboxylic acid, the C=O stretching of the carbonyl group, C-N stretching vibrations of the piperazine ring, and various C-H stretching and bending modes of the aromatic and aliphatic parts of the molecule.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions that give rise to UV-Vis absorption spectra. For this compound, the predicted absorption maxima would likely correspond to π-π* transitions within the tolyl ring and n-π* transitions involving the non-bonding electrons of the nitrogen and oxygen atoms.

Table 1: Predicted Spectroscopic Data for this compound

| Parameter | Predicted Value |

| ¹H NMR (δ, ppm) | |

| Tolyl-CH₃ | ~2.3 |

| Piperazine-H | 2.5-3.5 |

| α-H | ~3.8 |

| Aromatic-H | 7.0-7.4 |

| COOH-H | ~12.0 |

| ¹³C NMR (δ, ppm) | |

| Tolyl-CH₃ | ~21 |

| Piperazine-C | 45-55 |

| α-C | ~65 |

| Aromatic-C | 125-140 |

| C=O | ~175 |

| IR (cm⁻¹) | |

| O-H stretch (acid) | 2500-3300 (broad) |

| C-H stretch (aromatic) | 3000-3100 |

| C-H stretch (aliphatic) | 2850-2960 |

| C=O stretch | ~1710 |

| C-N stretch | 1100-1300 |

| UV-Vis (λmax, nm) | ~210, ~265 |

Molecular Mechanics and Molecular Dynamics Simulations

While quantum chemical calculations provide detailed electronic information, molecular mechanics and dynamics simulations are essential for exploring the conformational landscape and dynamic behavior of larger molecules over time.

Dynamic Behavior of the Piperazine Ring and Carboxylic Acid Group

Molecular dynamics (MD) simulations provide a time-resolved picture of the molecule's motion. An MD simulation of this compound in a solvent, such as water, would illustrate the dynamic behavior of its constituent parts. The piperazine ring would be expected to undergo ring-flipping between different chair conformations, a process that can be crucial for its interaction with biological targets. The carboxylic acid group would exhibit rotational and vibrational motions, and its ability to form hydrogen bonds with surrounding water molecules would be a key feature of the simulation.

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is a powerful tool for investigating potential chemical reactions and their mechanisms. For this compound, theoretical studies could elucidate the mechanisms of reactions such as esterification of the carboxylic acid or N-alkylation of the piperazine ring.

By mapping the potential energy surface of a reaction, chemists can identify the transition state, which is the highest energy point along the reaction pathway. The energy of the transition state determines the activation energy of the reaction, and thus its rate. Quantum chemical methods can be used to calculate the geometry and energy of the transition state, providing detailed insights into the bond-breaking and bond-forming processes. For example, in an esterification reaction, the calculations would model the approach of an alcohol to the carboxylic acid, the formation of a tetrahedral intermediate, and the subsequent elimination of a water molecule. Such studies are crucial for optimizing reaction conditions and designing more efficient synthetic routes.

Computational Studies of Key Synthetic Steps

The synthesis of this compound likely involves the nucleophilic substitution of a suitable precursor, such as 2-bromo-2-(m-tolyl)acetic acid, with piperazine. Computational chemistry, particularly Density Functional Theory (DFT), can be a powerful tool to elucidate the reaction mechanism and optimize reaction conditions.

Hypothetical Reaction Coordinate for the Synthesis of this compound:

A computational study would typically involve mapping the potential energy surface of the reaction. This would include identifying the geometries and energies of the reactants, transition states, intermediates, and products.

Reactants: The initial state would involve the separate piperazine and 2-bromo-2-(m-tolyl)acetic acid molecules.

Transition State: As the piperazine nitrogen attacks the carbon atom bearing the bromine, a transition state is formed. Computational calculations can determine the geometry of this transient species, characterized by the partial formation of the C-N bond and the partial breaking of the C-Br bond. The activation energy, which is the energy difference between the reactants and the transition state, is a key parameter that governs the reaction rate.

Intermediate: A protonated intermediate may be formed after the initial substitution.

Product: The final product, this compound, is formed after deprotonation.

By calculating the energies of these species, a reaction energy profile can be constructed, providing valuable insights into the thermodynamics and kinetics of the synthesis.

Energetic Profiles of Interconversion Pathways

The piperazine ring in this compound can exist in different conformations, most notably the chair and boat forms. These conformers can interconvert, and computational methods can be employed to determine the energetic profile of these pathways.

Hypothetical Energy Profile for Piperazine Ring Interconversion:

| Conformation | Relative Energy (kcal/mol) |

| Chair | 0.0 |

| Twist-Boat | 5.5 - 6.0 |

| Boat | 7.0 - 8.0 |

This table is illustrative and based on general values for piperazine ring systems. Specific calculations for the title compound are required for accurate data.

The chair conformation is generally the most stable due to minimized steric and torsional strain. The interconversion to the less stable boat conformation proceeds through a twist-boat intermediate. Computational studies can precisely calculate the energy barriers for these transformations, providing information on the conformational flexibility of the molecule at different temperatures.

Chemoinformatics and Quantitative Structure-Property Relationship (QSPR) Studies

Chemoinformatics and QSPR studies are invaluable for predicting the physicochemical properties and biological activities of novel compounds based on their molecular structure.

Molecular Descriptors and Similarity Analysis

A wide range of molecular descriptors can be calculated for this compound to quantify its structural and chemical features. These descriptors fall into several categories:

Constitutional Descriptors: These describe the basic composition of the molecule, such as molecular weight, number of atoms, and number of rings.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its connectivity, such as the Wiener index and Kier & Hall connectivity indices.

Geometrical Descriptors: These are calculated from the 3D structure of the molecule and include parameters like molecular surface area and volume.

Quantum-Chemical Descriptors: Derived from quantum mechanical calculations, these include properties like dipole moment, HOMO/LUMO energies, and partial charges on atoms.

Illustrative Molecular Descriptors for Piperazine Derivatives:

| Descriptor Type | Example Descriptor | Potential Significance |

| Constitutional | Molecular Weight | Influences transport properties |

| Topological | Topological Polar Surface Area (TPSA) | Related to membrane permeability |

| Geometrical | Molecular Volume | Affects binding to biological targets |

| Quantum-Chemical | HOMO-LUMO Gap | Indicator of chemical reactivity |

This table provides examples of descriptor types and their potential relevance. Actual values would need to be calculated for the title compound.

Similarity analysis, based on these descriptors, can be used to compare this compound with other known compounds. This can help in predicting its potential biological activities and properties by identifying structurally similar molecules with known characteristics.

Computational Prediction of Chemical Reactivity Profiles and Physical Properties

QSPR models can be developed to predict various properties of this compound. These models are mathematical equations that correlate molecular descriptors with a specific property.

Predicted Physicochemical Properties:

Solubility: The presence of the carboxylic acid and piperazine moieties suggests some degree of water solubility, which can be quantified using QSPR models based on descriptors like LogP (octanol-water partition coefficient) and TPSA.

pKa: The acidity of the carboxylic acid and the basicity of the piperazine nitrogens are critical properties. Computational methods can predict these pKa values, which are important for understanding the ionization state of the molecule at different pH values.

Reactivity: Quantum-chemical descriptors like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be used to predict the molecule's susceptibility to nucleophilic and electrophilic attack. The Fukui function can be calculated to identify the most reactive sites within the molecule.

Hypothetical QSPR Model for a Given Property:

Property = c0 + c1Descriptor1 + c2Descriptor2 + ...

Where 'c' represents coefficients determined from a training set of molecules.

Application of the 2 Piperazin 1 Yl 2 M Tolyl Acetic Acid Scaffold in Advanced Chemical Disciplines

Role as a Building Block in Combinatorial Chemistry and Library Synthesis

The piperazine (B1678402) moiety is recognized as a "privileged scaffold" in medicinal chemistry and drug discovery, as it is a core structure in numerous biologically active compounds. nih.govmdpi.comnih.gov The 2-(piperazin-1-yl)-2-(m-tolyl)acetic acid framework is exceptionally well-suited for combinatorial chemistry, offering multiple points for diversification to generate large libraries of related compounds for screening. 5z.com

The design of chemical libraries based on the this compound scaffold is guided by the principle of maximizing structural diversity to explore a broad chemical space. mdpi.com The molecule offers three primary points for modification:

N1-Position of Piperazine: The secondary amine in the piperazine ring is a key site for introducing a wide array of substituents through reactions like acylation, alkylation, sulfonylation, and reductive amination. mdpi.com

Carboxylic Acid Group: This functional group can be readily converted into esters, amides, or other derivatives, allowing for the introduction of a vast range of chemical functionalities. nih.gov

m-Tolyl Group: While less commonly modified in initial library generation, the aromatic ring can be a site for further derivatization in lead optimization studies.

The strategic selection of building blocks for attachment at these positions is crucial for generating a diverse library with a wide range of pharmacological and physicochemical properties. mdpi.com

Table 1: Potential Diversification of the this compound Scaffold

| Diversification Point | Reaction Type | Potential Building Blocks |

|---|---|---|

| Piperazine N1-H | Acylation, Alkylation, Sulfonylation | Acid chlorides, Alkyl halides, Sulfonyl chlorides |

| Carboxylic Acid | Esterification, Amidation | Alcohols, Amines |

| Piperazine N4 | Quaternization | Alkyl halides |

| m-Tolyl Ring | Electrophilic Aromatic Substitution | Halogens, Nitro groups |

The generation of large libraries from the this compound scaffold is greatly facilitated by automated synthesis platforms. 5z.com Solid-phase synthesis is a particularly powerful technique, where the scaffold can be anchored to a resin via its carboxylic acid group. This allows for sequential reactions to be carried out at the N1-position of the piperazine ring, with excess reagents and by-products being easily washed away. nih.gov

Once synthesized, these libraries of discrete compounds are subjected to high-throughput screening (HTS) to identify molecules with desired biological activities. nih.gov HTS assays are designed to rapidly test thousands of compounds in a miniaturized and automated fashion. nih.gov Techniques such as acoustic droplet ejection mass spectrometry can further accelerate the analysis of screening results. nih.gov

Table 2: General Workflow for Automated Synthesis and HTS

| Step | Description |

|---|---|

| 1. Scaffold Immobilization | The this compound is attached to a solid support. |

| 2. Combinatorial Synthesis | Automated robotic systems perform a series of reactions to add diverse building blocks. |

| 3. Cleavage and Purification | The synthesized derivatives are cleaved from the solid support and purified. |

| 4. Library Plating | The individual compounds are dispensed into microtiter plates. |

| 5. High-Throughput Screening | The library is screened against a biological target using automated assays. |

| 6. Hit Identification & Validation | Compounds showing activity ("hits") are identified and their activity is confirmed. |

Utilization in Material Science and Polymer Chemistry

The bifunctional nature of this compound, possessing both a secondary amine and a carboxylic acid, makes it a valuable monomer for the synthesis of novel polymers. researchgate.netgoogle.com

This scaffold can be incorporated into polymer backbones through polycondensation reactions. For instance, reaction with dicarboxylic acids or their derivatives would lead to the formation of polyamides, while reaction with diols would yield polyesters. The presence of the bulky tolyl group and the piperazine ring within the polymer chain would significantly influence the material's properties, such as its thermal stability, solubility, and mechanical strength. appleacademicpress.com The piperazine moiety, in particular, can impart stimuli-responsive properties to the resulting polymers, such as pH-sensitivity, due to the protonation/deprotonation of its nitrogen atoms. researchgate.net

The incorporation of the this compound unit into polymeric materials can be used to develop advanced materials with specific, tailored functionalities. ulaval.ca For example, the piperazine groups can act as chelating sites for metal ions, leading to the development of materials for catalysis or separation processes. Furthermore, the inherent properties of the scaffold can be harnessed to create materials for specialized applications.

Table 3: Potential Properties of Polymers Containing the this compound Scaffold

| Property | Originating Structural Feature | Potential Application |

|---|---|---|

| pH-Responsiveness | Piperazine Nitrogens | Drug delivery, sensors |

| Metal Chelation | Piperazine Ring | Catalysis, water purification |

| Thermal Stability | Aryl and Rigid Piperazine Ring | High-performance plastics |

| Biocompatibility | Piperazine Moiety | Biomedical materials |

Contribution to Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of systems held together by non-covalent interactions. The this compound molecule possesses several functional groups capable of participating in such interactions, making it a promising candidate for the design of self-assembling systems. nih.govacs.org

The carboxylic acid group is a classic motif for forming strong, directional hydrogen bonds, often leading to the formation of dimeric structures. The two nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors, while the N-H group can act as a hydrogen bond donor. The aromatic m-tolyl ring can participate in π-π stacking interactions, further stabilizing supramolecular assemblies.

These non-covalent interactions can direct the self-assembly of the molecule into well-defined, higher-order structures, such as coordination polymers when metal ions are introduced. researchgate.net For instance, the piperazine and carboxylate groups could coordinate to metal centers to form extended one-, two-, or three-dimensional networks with potential applications in gas storage, catalysis, or as functional materials. researchgate.net

Table 4: Potential Non-Covalent Interactions of this compound

| Interaction Type | Participating Functional Groups |

|---|---|

| Hydrogen Bonding (Donor) | Carboxylic Acid -OH, Piperazine N-H |

| Hydrogen Bonding (Acceptor) | Carboxylic Acid C=O, Piperazine Nitrogens |

| π-π Stacking | m-Tolyl Ring |

| Coordination Bonding | Piperazine Nitrogens, Carboxylate Oxygen |

Hydrogen Bonding Networks and Non-Covalent Interactions

The this compound scaffold is richly decorated with functional groups capable of participating in a variety of non-covalent interactions, making it an excellent candidate for constructing predictable and robust supramolecular assemblies. The primary amine of the piperazine ring and the carboxylic acid group are excellent hydrogen bond donors, while the tertiary amine and the carbonyl oxygen of the carboxylic acid are effective hydrogen bond acceptors.

These interactions can lead to the formation of one-dimensional chains, two-dimensional sheets, and complex three-dimensional networks. For instance, piperazine and its derivatives are well-known for their ability to form extensive hydrogen-bonded networks in the solid state. nih.govrsc.org The carboxylic acid group can form strong, directional hydrogen bonds, often leading to the formation of dimeric motifs or extended chains. The interplay between the piperazine and carboxylic acid functionalities can result in the formation of specific and predictable supramolecular synthons.

A hypothetical representation of potential hydrogen bonding interactions involving the this compound scaffold is presented in the table below.

| Interacting Groups | Type of Interaction | Potential Supramolecular Motif |

| Carboxylic Acid - Carboxylic Acid | O-H···O | Dimer |

| Carboxylic Acid - Piperazine (tertiary amine) | O-H···N | Chain/Network |

| Piperazine (secondary amine) - Carboxylic Acid (carbonyl) | N-H···O | Chain/Network |

| Piperazine (secondary amine) - Piperazine (tertiary amine) | N-H···N | Chain/Network |

| m-Tolyl - m-Tolyl | π-π stacking | Stacked arrays |

| C-H (tolyl) - π (tolyl) | C-H···π | T-shaped or parallel-displaced arrangements |

This table is illustrative and based on the known hydrogen bonding and non-covalent interaction capabilities of the constituent functional groups.

Design of Macrocycles and Cages Utilizing the Scaffold

The bifunctional nature of the this compound scaffold, possessing both a reactive carboxylic acid and a nucleophilic piperazine ring, makes it an attractive building block for the synthesis of macrocycles and supramolecular cages. The defined stereochemistry at the α-carbon, coupled with the conformational rigidity of the piperazine ring, can impart a high degree of preorganization, which is beneficial for achieving high yields in macrocyclization reactions.

Macrocycles can be synthesized by reacting the carboxylic acid moiety with the secondary amine of another molecule of the scaffold, leading to the formation of a cyclic peptide-like structure. The size of the resulting macrocycle can be controlled by the reaction conditions and the use of appropriate templates. The incorporation of the bulky m-tolyl group within the macrocyclic framework can create a hydrophobic cavity, which could be exploited for host-guest chemistry, including the encapsulation of small molecules or ions. The Ugi multicomponent reaction is a powerful tool for the synthesis of diverse macrocycles, and a scaffold like this could potentially be utilized in such synthetic strategies. nih.govnih.gov

Furthermore, the piperazine unit can be functionalized to introduce additional binding sites or reactive groups, allowing for the construction of more complex, three-dimensional cage-like structures. These cages could find applications in areas such as drug delivery, molecular sensing, and catalysis. The formation of supramolecular cages often relies on the directional bonding provided by metal-ligand coordination or strong hydrogen bonds, both of which can be accessed through the functional groups present in the this compound scaffold. Research on the self-assembly of piperazine-containing ligands with metal ions has demonstrated the formation of discrete molecular cages. dicp.ac.cn

| Potential Macrocyclic/Cage Structure | Synthetic Strategy | Key Features |

| Dimeric/Trimeric Macrocycle | Intramolecular amide bond formation | Defined cavity size, potential for host-guest chemistry |

| Functionalized Macrocycle | Derivatization of the piperazine N-H | Introduction of new binding sites or catalytic groups |

| Supramolecular Cage | Self-assembly with metal ions or other complementary building blocks | Encapsulation of guest molecules, potential for catalysis in a confined space |

This table presents hypothetical structures and strategies based on the principles of macrocycle and cage synthesis.

Potential in Catalyst Design and Organocatalysis

The chiral nature of this compound, combined with the presence of both acidic and basic functionalities, suggests its significant potential in the field of catalysis, particularly in asymmetric transformations and organocatalysis.

Development of Chiral Ligands for Asymmetric Transformations

The piperazine moiety of the scaffold can act as a bidentate or monodentate ligand for a variety of transition metals. The chirality at the α-carbon can be transferred to the metal center, creating a chiral environment that can induce enantioselectivity in a wide range of catalytic reactions. The development of chiral ligands is a cornerstone of asymmetric catalysis. tandfonline.comnih.govnih.gov

The secondary amine of the piperazine ring and the carboxylic acid can be readily modified to introduce other coordinating groups, such as phosphines, pyridines, or oxazolines, leading to the synthesis of a library of chiral ligands with tunable steric and electronic properties. This modularity is highly desirable in the development of new catalysts, as it allows for the rapid optimization of the ligand for a specific transformation. For example, chiral piperazin-2-ones have been synthesized and utilized in asymmetric catalysis. dicp.ac.cnnih.gov

The m-tolyl group plays a crucial role in creating a defined chiral pocket around the metal center, influencing the approach of the substrate and thereby controlling the stereochemical outcome of the reaction. The ability to fine-tune the steric bulk of this group by replacing it with other substituted aryl groups would provide an additional handle for catalyst optimization.

Exploration of this compound as a Catalyst Component

The presence of both a Brønsted acid (carboxylic acid) and a Lewis base (piperazine amines) within the same molecule makes this compound a promising candidate for bifunctional organocatalysis. In such a catalytic system, the acidic and basic sites can act in a concerted manner to activate both the electrophile and the nucleophile, leading to highly efficient and selective reactions.

This type of bifunctional catalysis is particularly effective in reactions such as aldol (B89426) additions, Michael additions, and Mannich reactions. The chiral scaffold of this compound could be employed to catalyze these reactions enantioselectively. The proximity of the acidic and basic sites, dictated by the rigid framework of the molecule, can lead to a highly organized transition state, resulting in excellent stereocontrol. The development of organocatalysts for asymmetric annulation reactions has been an active area of research. mdpi.com

| Potential Catalytic Application | Role of the Scaffold | Type of Reaction |

| Asymmetric Hydrogenation | Chiral ligand for a transition metal (e.g., Rh, Ru, Ir) | Reduction of prochiral olefins, ketones, or imines |

| Asymmetric C-C Bond Formation | Chiral ligand for a transition metal (e.g., Pd, Cu, Ni) | Allylic alkylation, Heck reaction, Suzuki coupling |

| Bifunctional Organocatalysis | Chiral Brønsted acid-Lewis base catalyst | Aldol reaction, Michael addition, Mannich reaction |

This table outlines potential applications and is based on established principles of asymmetric catalysis and organocatalysis.

Advanced Analytical Methodologies for Characterization and Quality Control in Research

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its advanced iteration, Ultra-Performance Liquid Chromatography (UPLC), are indispensable tools for the analysis of non-volatile and thermally sensitive compounds like 2-(Piperazin-1-yl)-2-(m-tolyl)acetic acid. rdd.edu.iqnih.gov These techniques offer high resolution and sensitivity for both qualitative and quantitative assessments. heraldopenaccess.us

Method Development for Purity and Quantitative Analysis

The development of a robust HPLC or UPLC method is a critical first step for accurately determining the purity of this compound and quantifying its presence in various samples. The process involves the careful selection of a stationary phase, mobile phase composition, and detector to achieve optimal separation and detection. jchr.org

A common approach for piperazine-containing compounds is reversed-phase HPLC, often utilizing a C18 column. unodc.orgresearchgate.net The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. jchr.orgunodc.org Gradient elution, where the mobile phase composition is changed over the course of the analysis, is frequently employed to ensure the effective separation of the main compound from any impurities. unodc.org

For quantitative analysis, a validated method will demonstrate linearity, accuracy, precision, and robustness. jchr.orgjocpr.com Linearity is established by analyzing a series of standard solutions of known concentrations and plotting the detector response against the concentration. jchr.org Accuracy is determined by spiking a sample with a known amount of the compound and measuring the recovery. nih.govjchr.org Precision is assessed by repeatedly analyzing the same sample to determine the variability of the results. nih.govjchr.org

Table 1: Illustrative HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 15 | |

| 20 | |

| 22 | |

| 25 | |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

This table represents a hypothetical set of starting conditions for method development and would require optimization and validation for this specific compound.

UPLC, with its use of smaller particle size columns (sub-2 µm), offers significant advantages over traditional HPLC, including faster analysis times, improved resolution, and increased sensitivity. nih.gov These benefits can be particularly valuable for high-throughput screening and the detection of trace-level impurities.

Chiral HPLC for Enantiomeric Excess Determination

Since this compound possesses a chiral center, it can exist as a pair of enantiomers. As enantiomers can exhibit different pharmacological activities, it is crucial to separate and quantify them. nih.govnih.gov Chiral HPLC is the most widely used method for determining the enantiomeric excess (ee) of a chiral compound. nih.govresearchgate.net

Chiral separation is typically achieved using a chiral stationary phase (CSP). nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly employed and have shown broad applicability for the separation of a wide range of chiral compounds. nih.govmdpi.com The choice of mobile phase, which can be a normal-phase (e.g., hexane/isopropanol) or polar organic mode, significantly influences the separation. nih.gov

The determination of enantiomeric excess involves calculating the relative peak areas of the two enantiomers in the chromatogram. researchgate.net A validated chiral HPLC method is essential for the quality control of single-enantiomer drug substances.

Table 2: Example Chiral HPLC System Suitability Parameters

| Parameter | Acceptance Criteria |

| Resolution (Rs) | ≥ 1.5 between enantiomer peaks |

| Tailing Factor (T) | ≤ 2.0 for each enantiomer peak |

| Relative Standard Deviation (RSD) of Peak Areas | ≤ 2.0% for replicate injections |

Gas Chromatography (GC) for Volatile Derivatives and Impurity Profiling

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. glsciences.com While this compound itself is not sufficiently volatile for direct GC analysis, the technique is valuable for profiling volatile impurities that may be present from the synthesis process. thermofisher.com Additionally, derivatization can be employed to create more volatile forms of the compound if necessary. jocpr.com

For impurity profiling, a sample is dissolved in a suitable solvent and injected into the GC. thermofisher.com The components of the sample are separated based on their boiling points and interactions with the stationary phase of the GC column. unl.edu Mass Spectrometry (MS) is often coupled with GC (GC-MS), providing both separation and identification of the individual components based on their mass spectra. researchgate.netnih.gov This allows for the identification and quantification of volatile organic impurities. nih.govnih.gov

Thermal Analysis Techniques

Thermal analysis techniques provide valuable information about the physical and chemical properties of materials as a function of temperature. For this compound, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are particularly important for characterizing its thermal behavior.

Differential Scanning Calorimetry (DSC) for Thermal Transitions and Polymorphism

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. nih.gov This technique is widely used to study thermal transitions such as melting, crystallization, and glass transitions. mdpi.comresearchgate.net For pharmaceutical compounds, DSC is a key tool for investigating polymorphism, which is the ability of a substance to exist in multiple crystalline forms. tainstruments.comyoutube.comtsijournals.com

Different polymorphs of a compound can have different physical properties, including solubility and stability, which can impact its bioavailability. researchgate.net A DSC thermogram of this compound would reveal endothermic peaks corresponding to the melting of different polymorphic forms or an exothermic peak indicating a transition from a metastable to a more stable form. tsijournals.comtainstruments.com The presence of multiple melting peaks or complex thermal events upon heating can be indicative of polymorphism. youtube.com By analyzing the thermograms, one can identify and characterize the different polymorphic forms. researchgate.net

Table 3: Hypothetical DSC Data for Two Polymorphs of this compound

| Polymorph | Melting Onset (°C) | Peak Melting Temperature (°C) | Enthalpy of Fusion (J/g) |

| Form I | 155.2 | 158.5 | 95.3 |

| Form II | 165.8 | 168.2 | 105.1 |

This data is illustrative and would need to be determined experimentally.

Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition Pathways

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. researchgate.net This technique is used to determine the thermal stability of a compound and to study its decomposition pathways. nih.govmarquette.edu

A TGA curve for this compound would show the temperature at which the compound begins to lose mass due to decomposition. eeer.org The shape of the curve and the temperatures of the mass loss steps can provide information about the decomposition mechanism. nih.govmarquette.edu TGA can also be used to quantify the amount of residual solvents or water in a sample. tsijournals.com When coupled with techniques like Fourier Transform Infrared Spectroscopy (FTIR) or Mass Spectrometry (MS), TGA can be used to identify the gaseous products evolved during decomposition, providing further insight into the degradation pathways. nih.gov

Elemental Analysis and Combustion Analysis for Stoichiometric Verification

The precise determination of the elemental composition of a newly synthesized compound is a cornerstone of chemical characterization. For the novel compound, this compound, elemental analysis and combustion analysis serve as fundamental techniques to verify its stoichiometric formula, C₁₃H₁₈N₂O₂. These methods provide a quantitative measure of the mass percentages of carbon (C), hydrogen (H), and nitrogen (N), which can be compared against theoretically calculated values to ascertain the purity and confirm the empirical formula of the compound.

Combustion analysis is a robust and widely used technique for determining the elemental composition of organic compounds. In this method, a precisely weighed sample of this compound is heated to a high temperature (typically around 900-1200 °C) in a stream of pure oxygen. This process leads to the complete combustion of the compound, converting all carbon into carbon dioxide (CO₂), hydrogen into water (H₂O), and nitrogen into nitrogen gas (N₂) or nitrogen oxides (which are subsequently reduced to N₂).

The resulting gaseous products are then passed through a series of traps or a gas chromatography column. Each component (CO₂, H₂O, and N₂) is selectively absorbed or detected, and its quantity is measured. From these measurements, the mass of each element in the original sample can be determined. The percentage composition is then calculated by dividing the mass of each element by the total mass of the sample and multiplying by 100.

The theoretical elemental composition of this compound, with a molecular formula of C₁₃H₁₈N₂O₂, is calculated based on the atomic weights of its constituent elements. The molecular weight of the compound is 234.29 g/mol .

The expected percentages are as follows:

Carbon (C): (13 * 12.011) / 234.29 * 100% = 66.64%

Hydrogen (H): (18 * 1.008) / 234.29 * 100% = 7.74%

Nitrogen (N): (2 * 14.007) / 234.29 * 100% = 11.96%

Oxygen (O): (2 * 15.999) / 234.29 * 100% = 13.66%

Experimental results from elemental analysis are typically considered acceptable if they fall within ±0.4% of the theoretical values. This tolerance accounts for minor experimental variations and the presence of trace impurities.

Below is an interactive data table presenting the theoretical versus typical experimental results for the elemental analysis of this compound.

| Element | Theoretical % | Experimental % (Typical) |

| Carbon (C) | 66.64 | 66.58 - 66.70 |

| Hydrogen (H) | 7.74 | 7.71 - 7.78 |

| Nitrogen (N) | 11.96 | 11.92 - 12.00 |

A close correlation between the experimental and theoretical data provides strong evidence for the successful synthesis and purity of this compound, thereby verifying its stoichiometry.

Emerging Research Frontiers and Future Perspectives for 2 Piperazin 1 Yl 2 M Tolyl Acetic Acid

Exploration of Novel Synthetic Paradigms and Mechanistic Discoveries

The synthesis of piperazine (B1678402) derivatives is a well-established field, yet there is continuous innovation aimed at improving efficiency, selectivity, and sustainability. For 2-(Piperazin-1-yl)-2-(m-tolyl)acetic acid, current synthetic approaches can be extrapolated from known methods for similar compounds, while future research could focus on more advanced paradigms.

A plausible conventional synthesis would likely involve the nucleophilic substitution of a haloacetic acid derivative by 1-(m-tolyl)piperazine. This reaction, while straightforward, may present challenges in controlling stereochemistry at the α-carbon.

Table 1: Potential Synthetic Routes for this compound

| Route | Starting Materials | Key Reaction Type | Potential Advantages | Potential Challenges |

| 1 | 1-(m-tolyl)piperazine, 2-bromo-2-(m-tolyl)acetic acid | Nucleophilic Substitution | Readily available starting materials | Racemic product, potential side reactions |

| 2 | m-tolylglycine, bis(2-chloroethyl)amine | Reductive Amination & Cyclization | Stereocontrol from chiral pool | Multi-step, protection/deprotection may be needed |

| 3 | 1-(m-tolyl)piperazine, m-tolylglyoxal, Cyanide source | Strecker Synthesis | One-pot potential | Use of toxic cyanide, harsh hydrolysis conditions |

Future research is expected to move beyond these traditional methods, exploring novel paradigms that offer greater control and efficiency. One promising area is the development of catalytic asymmetric methods to directly construct the chiral center. This could involve transition-metal catalysis or organocatalysis to enable the enantioselective addition of the piperazine nucleophile.

Mechanistic discoveries will be crucial for optimizing these synthetic routes. Detailed kinetic and computational studies can elucidate the transition states and reaction pathways, providing insights into the factors that govern stereoselectivity. For instance, understanding the role of the m-tolyl group's electronic and steric effects on the nucleophilic attack can inform the design of more effective catalysts and reaction conditions. Furthermore, recent advances in the C-H functionalization of piperazines could open up entirely new synthetic disconnections, potentially allowing for the direct introduction of the acetic acid moiety onto a pre-functionalized piperazine ring. mdpi.com

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry offers powerful tools to predict the properties and behavior of molecules, thereby guiding experimental work. For this compound, a combination of computational techniques can provide a deep understanding of its structure, reactivity, and potential interactions.

Density Functional Theory (DFT) calculations can be employed to determine the molecule's ground-state geometry, electronic structure, and vibrational frequencies. This information is invaluable for interpreting experimental data, such as NMR and IR spectra. DFT can also be used to model reaction mechanisms, calculating the energies of reactants, transition states, and products to predict the most favorable synthetic pathways.

Molecular Dynamics (MD) simulations can provide insights into the conformational landscape of the molecule in different environments. nih.govnitech.ac.jpresearchgate.net Given the flexibility of the piperazine ring and the rotational freedom of the tolyl and acetic acid groups, MD simulations can reveal the preferred conformations in solution and how they might influence the molecule's properties and interactions with other species. This is particularly relevant for understanding its potential biological activity or its role as a ligand in catalysis. nih.gov

Table 2: Key Computational Parameters for the Study of this compound

| Computational Method | Predicted Properties | Potential Applications |

| DFT | Optimized geometry, electronic properties (HOMO/LUMO), reaction energetics | Guiding synthesis, predicting reactivity, interpreting spectra |

| MD Simulations | Conformational analysis, solvation effects, binding free energies | Predicting behavior in solution, guiding drug design, understanding ligand-receptor interactions |

| QSAR Modeling | Correlation of structure with activity/properties | Predicting biological activity or material properties of derivatives |

Predictive chemistry can also be extended to Quantitative Structure-Activity Relationship (QSAR) studies. By synthesizing a library of derivatives with variations in the aryl substituent and substitution on the piperazine ring, and combining this with computational descriptors, it would be possible to build models that predict properties such as catalytic activity or binding affinity to a biological target.

Integration into New Chemical Technologies and Methodologies

The unique structural features of this compound make it a candidate for integration into a variety of modern chemical technologies.

In the field of catalysis , the piperazine moiety can act as a ligand for transition metals. rsc.org The chirality of the molecule could be exploited in asymmetric catalysis, where it could serve as a chiral ligand to induce enantioselectivity in a wide range of chemical transformations. The acetic acid group provides a handle for anchoring the molecule to a solid support, creating a recyclable heterogeneous catalyst.

Flow chemistry represents another exciting frontier. nih.govacs.org The synthesis of this compound and its derivatives could be adapted to continuous flow processes, which offer advantages in terms of safety, scalability, and process control. The ability to precisely control reaction parameters in a flow reactor could be particularly beneficial for optimizing the stereoselectivity of the synthesis.

In materials science , piperazine-containing molecules are used as building blocks for polymers and metal-organic frameworks (MOFs). nih.govrsc.org The dinitrogen nature of the piperazine ring in this compound could be used to link metal centers in MOFs, while the carboxylic acid and the potential for functionalization on the second nitrogen atom make it a versatile monomer for polymerization. The chirality of the monomer could lead to the formation of chiral polymers with interesting optical or separation properties.

Table 3: Potential Applications in New Chemical Technologies

| Technology | Role of this compound | Potential Outcome |

| Asymmetric Catalysis | Chiral Ligand | Enantioselective synthesis of valuable chemicals |

| Flow Chemistry | Target Molecule/Intermediate | Safer, more efficient, and scalable synthesis |

| Materials Science | Monomer/Building Block | Novel polymers, chiral MOFs with unique properties |

| Supramolecular Chemistry | Chiral Host/Guest | Enantioselective recognition and separation |

Interdisciplinary Research Opportunities within Pure Chemical Sciences

The structure of this compound provides a rich platform for interdisciplinary research within the pure chemical sciences.

In analytical chemistry , its chiral nature suggests its use as a chiral resolving agent. By immobilizing the molecule on a stationary phase, it could be used for the chromatographic separation of enantiomers. Alternatively, it could be used as a chiral solvating agent in NMR spectroscopy to determine the enantiomeric purity of other chiral compounds.

In physical organic chemistry , this molecule could serve as a model system for studying non-covalent interactions. The interplay between the aromatic ring, the piperazine moiety, and the carboxylic acid group allows for a detailed investigation of intramolecular and intermolecular forces, such as hydrogen bonding, π-stacking, and cation-π interactions.

In supramolecular chemistry , the molecule's ability to act as both a hydrogen bond donor and acceptor, combined with its chirality and aromatic surface, makes it an excellent candidate for the design of self-assembling systems. It could be used to construct chiral cages, helices, or other complex architectures with potential applications in encapsulation and recognition.

The exploration of these frontiers will undoubtedly lead to a deeper understanding of the fundamental chemistry of this compound and unlock its full potential in a wide range of scientific and technological applications.

Q & A

What are the established synthetic routes for 2-(Piperazin-1-yl)-2-(m-tolyl)acetic acid, and how do reaction conditions impact yield?

Methodological Answer:

A common synthesis involves nucleophilic substitution between 1-(m-tolyl)piperazine and bromoacetic acid under basic conditions. For example, in a modified protocol, bromoacetic acid (2.50 g, 0.0179 mol) reacts with 1-(m-tolyl)piperazine (1.00 g, 0.0060 mol) in ethanol with potassium hydroxide (1.50 g, 0.267 mol) as a base. The mixture is refluxed for 10 hours, followed by neutralization with HCl to precipitate the product, yielding ~74% . Key variables include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) may enhance reactivity but require rigorous drying.

- Temperature : Prolonged reflux (~10 hours) ensures complete substitution.

- Purification : Acid-base extraction or recrystallization improves purity.

Which analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) and fragmentation patterns.

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) using a C18 column and acetonitrile/water gradient .

What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory due to irritant properties .

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.

- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .

- Spill Management : Neutralize with sodium bicarbonate, collect with inert absorbents, and dispose as hazardous waste .

How can researchers resolve discrepancies in reported NMR data for this compound derivatives?

Methodological Answer:

Discrepancies often arise from solvent effects, tautomerism, or impurities. To address this:

Reproduce Conditions : Replicate synthesis and NMR acquisition parameters (e.g., DMSO-d6 vs. CDCl₃) .

Variable Temperature (VT) NMR : Probe dynamic processes (e.g., piperazine ring inversion) by acquiring spectra at 25°C and 60°C.